molecular formula C40H49IN4O7 B13796267 N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide

N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide

Cat. No.: B13796267
M. Wt: 824.7 g/mol
InChI Key: MWJMVSXFICIYDZ-MPCGZJAASA-N
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Description

N’-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide is a complex organic compound characterized by its unique structure and potential applications in various fields

Preparation Methods

The synthesis of N’-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the iodopyrimidinyl group. The final step involves the formation of the methanimidamide moiety through a condensation reaction with N,N-bis(2-methylpropyl)amine. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

N’-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodopyrimidinyl group can be reduced to form a deiodinated product.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide can be compared with similar compounds, such as:

    N’-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide analogs: These compounds share a similar core structure but differ in the substituents attached to the oxolan-2-yl or pyrimidinyl groups.

    Other iodopyrimidinyl compounds: These compounds contain the iodopyrimidinyl group but may have different functional groups or overall structures. The uniqueness of N’-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C40H49IN4O7

Molecular Weight

824.7 g/mol

IUPAC Name

N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide

InChI

InChI=1S/C40H49IN4O7/c1-26(2)21-44(22-27(3)4)25-42-37-33(41)23-45(39(47)43-37)38-36(50-7)35(46)34(52-38)24-51-40(28-11-9-8-10-12-28,29-13-17-31(48-5)18-14-29)30-15-19-32(49-6)20-16-30/h8-20,23,25-27,34-36,38,46H,21-22,24H2,1-7H3/t34-,35-,36-,38-/m1/s1

InChI Key

MWJMVSXFICIYDZ-MPCGZJAASA-N

Isomeric SMILES

CC(C)CN(CC(C)C)C=NC1=NC(=O)N(C=C1I)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC

Canonical SMILES

CC(C)CN(CC(C)C)C=NC1=NC(=O)N(C=C1I)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC

Origin of Product

United States

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